molecular formula C7H10ClNO B1274106 2-Amino-p-cresol Hydrochloride CAS No. 2977-71-1

2-Amino-p-cresol Hydrochloride

Cat. No.: B1274106
CAS No.: 2977-71-1
M. Wt: 159.61 g/mol
InChI Key: MZMUKGFYWNOPAU-UHFFFAOYSA-N
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Description

It is a white to gray powder or crystalline solid that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-p-cresol hydrochloride typically involves the reduction of 2-Nitro-p-cresol. The reduction process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid . The reaction conditions usually involve heating the mixture to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reduction methods. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-p-cresol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenols

Scientific Research Applications

2-Amino-p-cresol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of 2-Amino-p-cresol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, which are essential in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-p-cresol hydrochloride is unique due to its hydrochloride group, which enhances its solubility in water and makes it more suitable for certain chemical reactions and industrial applications .

Properties

IUPAC Name

2-amino-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUKGFYWNOPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183916
Record name 2-Aminop-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2977-71-1
Record name Phenol, 2-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2977-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminop-cresol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminop-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminop-cresol hydrochloride
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